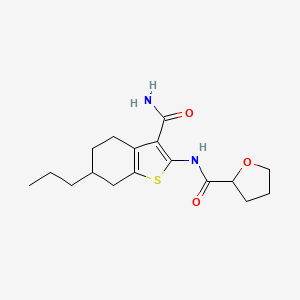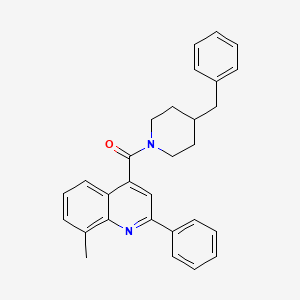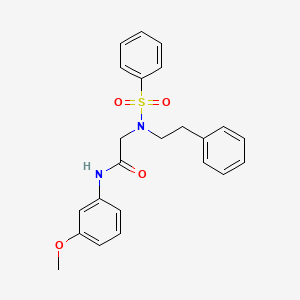![molecular formula C19H17N5OS B5982360 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol](/img/structure/B5982360.png)
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolin-4-ol core structure, which is substituted with a 4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl group. Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolin-4-ol Core: The quinazolin-4-ol core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Triazole Moiety: The 4-ethyl-5-phenyl-1,2,4-triazole moiety can be introduced by reacting the quinazolin-4-ol intermediate with 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Final Coupling Reaction: The final step involves the coupling of the triazole-substituted quinazolin-4-ol with a suitable alkylating agent, such as methyl iodide, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may yield partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Modulation of Signaling Pathways: Modulating signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding to Receptors: Binding to specific receptors on the cell surface or within the cell to trigger a biological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures, such as 2-phenylquinazolin-4-ol and 2-methylquinazolin-4-ol.
Triazole Derivatives: Compounds with similar triazole moieties, such as 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol and 4-methyl-5-phenyl-1,2,4-triazole.
Uniqueness
2-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-ylthio)methyl]quinazolin-4-ol is unique due to its combined quinazolinone and triazole moieties, which confer distinct biological activities and chemical reactivity. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds with only one of these moieties.
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-2-24-17(13-8-4-3-5-9-13)22-23-19(24)26-12-16-20-15-11-7-6-10-14(15)18(25)21-16/h3-11H,2,12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXFGSIRFXVCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-ethoxybenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5982286.png)
![4-{6-[4-(benzylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5982287.png)
![3-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5982292.png)

![(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE](/img/structure/B5982300.png)

![2-[1-(4-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5982325.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5982327.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5982333.png)
![[1-[(2-Methylphenyl)methyl]triazol-4-yl]-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B5982344.png)

![methyl 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5982370.png)
![2-methoxy-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B5982380.png)
![1-[6-(3-Chlorophenoxy)hexyl]imidazole](/img/structure/B5982395.png)
